A Comprehensive Technical Guide to the Synthesis and Characterization of Carvedilol-d5 M8 Metabolite
A Comprehensive Technical Guide to the Synthesis and Characterization of Carvedilol-d5 M8 Metabolite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated M8 metabolite of Carvedilol (B1668590), a critical component in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and presents data in a clear, accessible format to support researchers in the field of drug metabolism and pharmaceutical analysis.
Introduction to Carvedilol and its Metabolism
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. It is extensively metabolized in the liver, primarily through aromatic ring hydroxylation and O-demethylation, followed by glucuronidation. The resulting metabolites can exhibit pharmacological activity, making their synthesis and characterization crucial for a complete understanding of Carvedilol's in vivo behavior. The M8 metabolite, for the purposes of this guide, is designated as the pharmacologically active 4'-hydroxycarvedilol. The inclusion of a deuterium-labeled internal standard, Carvedilol-d5 M8, is essential for accurate quantification in biological matrices by mass spectrometry.
Synthesis of Carvedilol-d5 M8 Metabolite (4'-hydroxy-Carvedilol-d5)
The synthesis of 4'-hydroxy-Carvedilol-d5 can be approached through a multi-step process, adapting established methods for the synthesis of Carvedilol and its metabolites.[1][2][3][4][5] A plausible synthetic pathway is outlined below.
Synthesis Workflow
Caption: Proposed synthetic workflow for Carvedilol-d5 M8.
Experimental Protocol: Synthesis of 4'-hydroxy-Carvedilol-d5
Materials:
-
4-Hydroxycarbazole
-
Epichlorohydrin-d5
-
Sodium Hydroxide (B78521) (NaOH)
-
2-(2-Methoxy-4-hydroxyphenoxy)ethanamine
-
Isopropanol
-
Toluene
-
Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 4-(Oxiran-2-yl-d5-methoxy)-9H-carbazole:
-
Dissolve 4-hydroxycarbazole in a suitable solvent such as toluene.
-
Add a solution of sodium hydroxide and stir the mixture.
-
Slowly add epichlorohydrin-d5 to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction, wash with water, and dry the organic layer over anhydrous MgSO4.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(oxiran-2-yl-d5-methoxy)-9H-carbazole.
-
-
Synthesis of 4'-hydroxy-Carvedilol-d5:
-
Dissolve 4-(oxiran-2-yl-d5-methoxy)-9H-carbazole and 2-(2-methoxy-4-hydroxyphenoxy)ethanamine in isopropanol.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute HCl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate.
-
Purify the crude product by column chromatography to yield 4'-hydroxy-Carvedilol-d5.
-
Characterization of Carvedilol-d5 M8 Metabolite
A comprehensive characterization of the synthesized Carvedilol-d5 M8 is essential to confirm its identity, purity, and structural integrity. This involves a combination of chromatographic and spectroscopic techniques.
Characterization Workflow
Caption: Workflow for the characterization of Carvedilol-d5 M8.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is employed to determine the purity of the synthesized compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
Table 1: HPLC Purity Data
| Parameter | Result |
| Retention Time (min) | 8.5 |
| Peak Area (%) | 99.5% |
| Impurities | < 0.5% |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized deuterated metabolite.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: Infuse a dilute solution of the compound in methanol (B129727) directly into the mass spectrometer.
Table 2: Mass Spectrometry Data
| Parameter | Theoretical m/z | Observed m/z |
| [M+H]+ of Carvedilol-d5 M8 | 428.24 | 428.25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural confirmation of the synthesized molecule.[8][9][10][11]
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d6.
Table 3: Representative ¹H NMR Chemical Shift Data
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| -CH(OH)- | 5.0 |
| -OCH2- | 4.1 |
| -NCH2- | 3.0 - 3.2 |
| -OCH3 | 3.8 |
Note: The absence of signals corresponding to the deuterated positions confirms successful labeling.
Signaling Pathway of Carvedilol
Carvedilol exerts its therapeutic effects through the modulation of adrenergic signaling pathways. Understanding these pathways is crucial for comprehending its mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jetir.org [jetir.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Application of 13C CPMAS NMR for qualitative and quantitative characterization of carvedilol and its commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A NIR, 1H-NMR, LC-MS and chemometrics pilot study on the origin of carvedilol drug substances: a tool for discovering falsified active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
